![molecular formula C22H22N4O5S2 B2538548 (Z)-4-(N,N-diallylsulfamoyl)-N-(3-ethyl-6-nitrobenzo[d]thiazol-2(3H)-ylidene)benzamide CAS No. 850910-57-5](/img/structure/B2538548.png)

(Z)-4-(N,N-diallylsulfamoyl)-N-(3-ethyl-6-nitrobenzo[d]thiazol-2(3H)-ylidene)benzamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

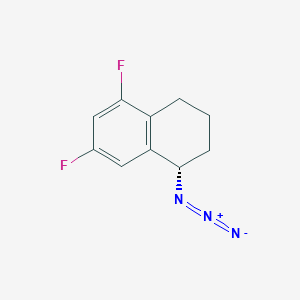

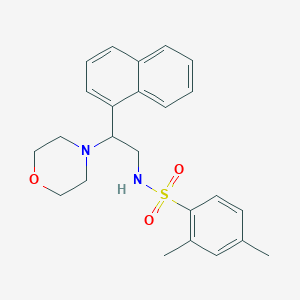

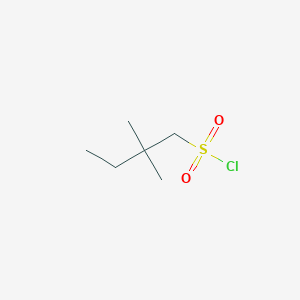

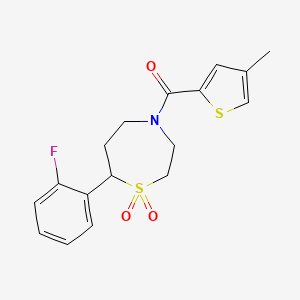

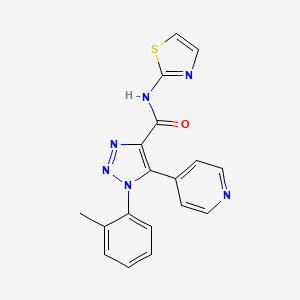

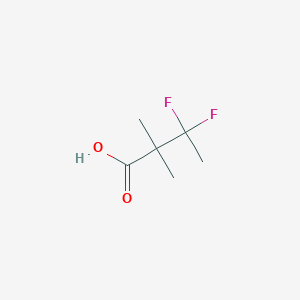

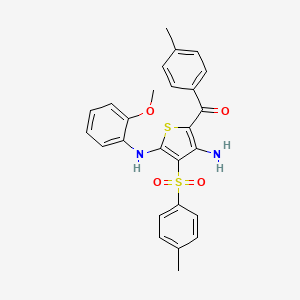

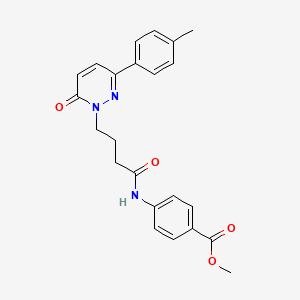

(Z)-4-(N,N-diallylsulfamoyl)-N-(3-ethyl-6-nitrobenzo[d]thiazol-2(3H)-ylidene)benzamide is a useful research compound. Its molecular formula is C22H22N4O5S2 and its molecular weight is 486.56. The purity is usually 95%.

BenchChem offers high-quality (Z)-4-(N,N-diallylsulfamoyl)-N-(3-ethyl-6-nitrobenzo[d]thiazol-2(3H)-ylidene)benzamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (Z)-4-(N,N-diallylsulfamoyl)-N-(3-ethyl-6-nitrobenzo[d]thiazol-2(3H)-ylidene)benzamide including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Antimicrobial and Antiparasitic Properties

Thiazolides, including compounds like nitazoxanide (NTZ), are noted for their broad-spectrum activities against a variety of pathogens. They are effective against helminths, protozoa, enteric bacteria, and viruses affecting both animals and humans. NTZ, a compound made of a nitrothiazole-ring linked to a salicylic acid moiety through an amide bond, has been the foundation for the synthesis of a number of derivatives collectively named thiazolides. These derivatives have shown significant potential as anti-infective drugs due to their effectiveness against viruses, bacteria, intracellular and extracellular protozoan parasites, and proliferating mammalian cells. The presence of a nitro group is crucial for activities against anaerobic or microaerophilic parasites and bacteria, while intracellular parasites and viruses are susceptible to non-nitro-thiazolides as well. Furthermore, thiazolides have been identified to trigger apoptosis in proliferating mammalian cells, which may also explain their activities against intracellular pathogens (Hemphill & Müller, 2012).

Anticancer Activity

Thiazolide derivatives have been studied for their potential in inducing apoptosis, particularly in colorectal tumor cells. Specific structural variations in these compounds, like the removal of the bromide atom on the thiazole ring, can significantly affect the induction of cell death in colon cancer cells. It has been found that active thiazolides require caspase activation and the expression of detoxification enzyme glutathione S-transferase of class Pi 1 (GSTP1) to induce apoptosis. These findings suggest that both GSTP1 enzymatic activity and glutathione (GSH) levels are critical factors in thiazolide-induced cell death (Brockmann et al., 2014).

Synthesis and Structural Analysis

The synthesis of thiazolide derivatives, like N-(4-methyl-3-tolylthiazol-2(3H)-ylidene) substituted benzamides, has been achieved through methods like base-catalyzed direct cyclization and microwave irradiation. Such methods provide cleaner, more efficient, and faster means for the synthesis of these compounds. Understanding the structural properties and functionalities of thiazolides is crucial for their applications in medicinal chemistry (Saeed, 2009).

Propriétés

IUPAC Name |

4-[bis(prop-2-enyl)sulfamoyl]-N-(3-ethyl-6-nitro-1,3-benzothiazol-2-ylidene)benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H22N4O5S2/c1-4-13-24(14-5-2)33(30,31)18-10-7-16(8-11-18)21(27)23-22-25(6-3)19-12-9-17(26(28)29)15-20(19)32-22/h4-5,7-12,15H,1-2,6,13-14H2,3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QTJQCGOIFSFFKG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C2=C(C=C(C=C2)[N+](=O)[O-])SC1=NC(=O)C3=CC=C(C=C3)S(=O)(=O)N(CC=C)CC=C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H22N4O5S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

486.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(Z)-4-(N,N-diallylsulfamoyl)-N-(3-ethyl-6-nitrobenzo[d]thiazol-2(3H)-ylidene)benzamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-cyclohexyl-2-(2,4-dioxo-8-oxa-1,3-diazaspiro[4.5]dec-3-yl)-N-methylacetamide](/img/structure/B2538468.png)

![3-((2,4-dioxo-3-(2-(thiophen-2-yl)ethyl)-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)methyl)benzonitrile](/img/structure/B2538473.png)

![2-{[3-(3,5-difluorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(4-methylbenzyl)acetamide](/img/structure/B2538481.png)

![Ethyl 2-[8-(3-chloro-4-methylphenyl)-1-methyl-2,4-dioxo-1,3,5-trihydroimidazol idino[1,2-h]purin-3-yl]acetate](/img/structure/B2538485.png)

![ethyl 2-({[(2Z)-3-ethyl-2-(ethylimino)-4-oxo-1,3-thiazolidin-5-yl]acetyl}amino)benzoate](/img/structure/B2538486.png)

![2-Chloro-N-[2-(3-chloropyrazolo[1,5-a]pyrimidin-6-yl)ethyl]acetamide](/img/structure/B2538487.png)